(2-Methylthiazol-5-yl)boronic acid
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Overview
Description
(2-Methylthiazol-5-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylthiazol-5-yl)boronic acid typically involves the reaction of 2-methylthiazole with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2-methylthiazole using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Methylthiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include THF, toluene, and dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
Chemistry
(2-Methylthiazol-5-yl)boronic acid is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It serves as a building block for the synthesis of complex molecules and materials .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has been used in the development of enzyme inhibitors, such as protease inhibitors, due to its ability to form reversible covalent bonds with active site residues .
Industry
The compound is utilized in the production of advanced materials, including polymers and electronic materials. Its reactivity and functional group compatibility make it valuable in the design of functionalized materials .
Mechanism of Action
The mechanism of action of (2-Methylthiazol-5-yl)boronic acid in biological systems involves the formation of reversible covalent bonds with target proteins or enzymes. The boronic acid group can interact with nucleophilic residues, such as serine or threonine, in the active site of enzymes, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid compound used in Suzuki-Miyaura coupling reactions.
(5-Methylthiazol-2-yl)boronic Acid: A structural isomer with similar reactivity but different substitution pattern on the thiazole ring.
Uniqueness
(2-Methylthiazol-5-yl)boronic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of selective enzyme inhibitors and functional materials .
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-5-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO2S/c1-3-6-2-4(9-3)5(7)8/h2,7-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEARPNXPNJAQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(S1)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291862 |
Source
|
Record name | B-(2-Methyl-5-thiazolyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190875-47-8 |
Source
|
Record name | B-(2-Methyl-5-thiazolyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190875-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2-Methyl-5-thiazolyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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